(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Overview
Description
“(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is substituted at the 5-position with a group that includes a pyridin-3-ylmethylamine, a structure that includes a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the pyridin-3-ylmethylamine group. The relative positioning of these groups in the three-dimensional space would be determined by the stereochemistry at the 5-position of the pyrrolidin-2-one ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the lactam and pyridine groups. The lactam could potentially undergo hydrolysis to form a carboxylic acid and an amine. The pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar lactam and pyridine groups could enhance its solubility in polar solvents .Scientific Research Applications
1. Neurotransmitter Serotonin Analog Synthesis
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one and its derivatives have been explored in the synthesis of analogs of the neurotransmitter serotonin (5-HT). These compounds are designed as stereogenic, metabolically stable, conformationally restricted replacements for the aminoethyl group of tryptamine. Indoles containing this group have shown equal or improved serotonergic activity, especially at 5-HT1 receptors, compared to tryptamine derivatives. This includes applications in developing antimigraine drugs (Macor, Chenard, & Post, 1994).
2. Antibacterial Activity
The synthesis of compounds incorporating (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has shown potent in vitro and in vivo antibacterial activity against Gram-positive and Gram-negative bacteria, including P. aeruginosa. These compounds, particularly the aminopropyl and aminopropenyl derivatives, are significant in the development of new antibacterial agents (Ohtake et al., 1997).
3. Antibiotic Synthesis
This compound is a key intermediate in the preparation of antibiotics like premafloxacin, used against pathogens of veterinary importance. The development of a practical, efficient, and stereoselective process for its preparation from related intermediates has been a focus of research, underlining its importance in antibiotic synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
4. Modulation of Mammalian Serotonergic Function
5-Aminoindole analogs of serotonin, which are structurally related to (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one, have been cited as potentially important agents for the modulation of mammalian serotonergic function. This highlights its relevance in neuroscience and pharmacology research (Macor et al., 1994).
5. Selective Brain Penetrant PDE9A Inhibitor
Compounds structurally related to (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one have been identified as novel PDE9A inhibitors. This includes its use in cognitive disorders, where it exhibits procognitive activity in rodent models and synaptic stabilization in transgenic mouse models. This highlights its potential in the treatment of cognitive disorders and as a tool for understanding cGMP signaling impairment (Verhoest et al., 2012).
Future Directions
properties
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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